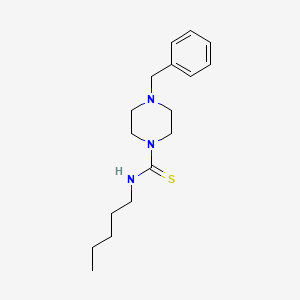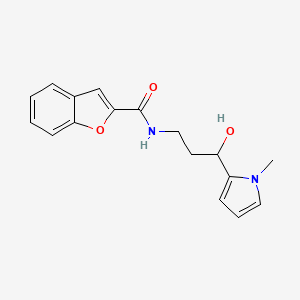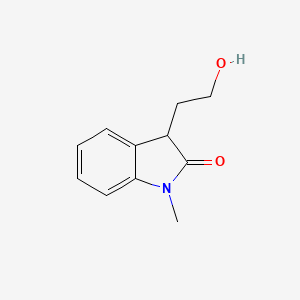![molecular formula C25H26ClN5O2 B2986541 9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-41-9](/img/structure/B2986541.png)
9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H26ClN5O2 and its molecular weight is 463.97. The purity is usually 95%.
BenchChem offers high-quality 9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Multitarget Drugs for Neurodegenerative Diseases
Research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are structurally related to the compound , has highlighted their potential as multitarget drugs for neurodegenerative diseases. These compounds have been evaluated for their affinity at adenosine receptor subtypes and their ability to inhibit monoamine oxidases (MAO), showing promise as dual-target-directed A1/A2A adenosine receptor antagonists. Such compounds could offer symptomatic relief and potentially modify the course of neurodegenerative diseases like Parkinson's and Alzheimer's, due to their action on multiple relevant targets (Brunschweiger et al., 2014).
Synthesis of [f]-Fused Purine-2,6-diones
Another aspect of scientific research involving related compounds includes the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems. These synthetic efforts expand the chemical space of purine-based compounds, potentially leading to new pharmacologically active molecules. The synthesis of these compounds involves multiple steps and showcases the versatility of purine chemistry in generating novel heterocyclic systems (Hesek & Rybár, 1994).
Dual-target-directed Ligands
The development of N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands combines A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B). This approach targets symptomatic relief and disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease. Such compounds underscore the therapeutic potential of dual-target strategies in drug discovery, offering a nuanced approach to complex diseases (Załuski et al., 2019).
Monoamine Oxidase Inhibitors
Research into 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones has revealed a novel class of potent MAO-B inhibitors. These findings are significant for the potential treatment of neurodegenerative diseases, where MAO-B inhibitors can play a role in managing symptoms and possibly altering disease progression. The specificity and potency of these compounds as MAO-B inhibitors highlight the critical role of chemical structure in determining biological activity (Koch et al., 2013).
Eigenschaften
IUPAC Name |
9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2/c1-15-6-5-7-18(10-15)14-31-23(32)21-22(28(4)25(31)33)27-24-29(12-16(2)13-30(21)24)20-11-19(26)9-8-17(20)3/h5-11,16H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABSHRZNNPFPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5=C(C=CC(=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]prop-2-enamide](/img/structure/B2986459.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2986466.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide](/img/structure/B2986467.png)


![1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2986471.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2986474.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986478.png)
![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)
![6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2986480.png)
